beta-Fluoro-alpha-hydroxybutyric acid sodium salt
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Overview
Description
Beta-Fluoro-alpha-hydroxybutyric acid sodium salt: is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is a derivative of beta-hydroxybutyric acid, which is known for its role in metabolic processes and as a signaling molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Fluoro-alpha-hydroxybutyric acid sodium salt typically involves the fluorination of beta-hydroxybutyric acid. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where beta-hydroxybutyric acid is reacted with a fluorinating agent in a controlled environment. The product is then neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Fluoro-alpha-hydroxybutyric acid sodium salt can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form beta-fluoro-alpha-hydroxybutyric alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Beta-fluoro-alpha-ketobutyric acid.
Reduction: Beta-fluoro-alpha-hydroxybutyric alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Beta-Fluoro-alpha-hydroxybutyric acid sodium salt is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound to understand the effects of fluorination on metabolic intermediates.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of metabolic disorders. Its ability to mimic natural metabolites while introducing fluorine atoms can lead to the development of novel drugs with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of fluorinated polymers and other materials with enhanced properties.
Mechanism of Action
Beta-Fluoro-alpha-hydroxybutyric acid sodium salt exerts its effects by interacting with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. In metabolic pathways, it can act as an inhibitor or activator of specific enzymes, thereby modulating metabolic flux.
Comparison with Similar Compounds
Beta-hydroxybutyric acid: A natural metabolite involved in energy production.
Alpha-hydroxybutyric acid: Another metabolite with roles in amino acid metabolism.
Gamma-hydroxybutyric acid: Known for its use as a therapeutic agent and its role in neurotransmission.
Uniqueness: Beta-Fluoro-alpha-hydroxybutyric acid sodium salt is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
63867-19-6 |
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Molecular Formula |
C4H6FNaO3 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
sodium;3-fluoro-2-hydroxybutanoate |
InChI |
InChI=1S/C4H7FO3.Na/c1-2(5)3(6)4(7)8;/h2-3,6H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
HZXIDTRANWDXGF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C(=O)[O-])O)F.[Na+] |
Origin of Product |
United States |
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